
(2,6-Dimethyl-3-nitrophenyl)methanol
Vue d'ensemble
Description
“(2,6-Dimethyl-3-nitrophenyl)methanol” is a chemical compound with the molecular formula C9H11NO3 . It contains a total of 24 bonds, including 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary .
Molecular Structure Analysis
The molecular structure of “(2,6-Dimethyl-3-nitrophenyl)methanol” consists of a six-membered aromatic ring with two methyl groups and one nitro group attached. Additionally, there is a hydroxyl group attached to the carbon atom . The molecular weight of the compound is 181.19 .Physical And Chemical Properties Analysis
“(2,6-Dimethyl-3-nitrophenyl)methanol” is a powder at room temperature . It has a melting point of 99-101°C .Applications De Recherche Scientifique
Hantzsch Synthesis and Derivatives
(2,6-Dimethyl-3-nitrophenyl)methanol: plays a crucial role in the Hantzsch synthesis, a versatile method for constructing heterocyclic compounds. By reacting this compound with aldehydes and ammonia, researchers can access various derivatives, including pyridines, pyrimidines, and thiazoles. These heterocycles find applications in drug discovery, agrochemicals, and materials science .
Anti-Biofilm Activity in Pseudomonas aeruginosa
Recent studies have highlighted the potential of (2-nitrophenyl)methanol-based compounds as inhibitors of PqsD, a key enzyme involved in cell-to-cell communication in Pseudomonas aeruginosa. One specific derivative of our compound demonstrated both anti-biofilm activity and a tight-binding mode of action. This research opens avenues for combating bacterial infections and biofilm-related issues .
Plant Growth Regulator: Indole-3-acetic Acid (IAA) Precursor
(2,6-Dimethyl-3-nitrophenyl)methanol serves as an intermediate in the synthesis of indole-3-acetic acid (IAA), a plant hormone responsible for growth, development, and tropisms. IAA regulates processes such as cell elongation, root formation, and fruit development. Understanding its precursor’s properties contributes to advancements in agriculture and crop yield optimization .
Photoluminescent Materials and Dye Synthesis
Researchers have explored the photoluminescent properties of derivatives derived from our compound. By functionalizing it further, scientists can create fluorescent dyes and materials for applications in sensors, imaging, and optoelectronics. The nitro group’s presence enhances the chromophoric properties, making it an exciting area of study .
Organic Synthesis and Medicinal Chemistry
The unique substitution pattern of (2,6-Dimethyl-3-nitrophenyl)methanol makes it valuable in designing novel organic molecules. Medicinal chemists can utilize it as a building block for drug candidates targeting specific receptors or enzymes. Its stability and reactivity allow for diverse transformations, enabling the creation of bioactive compounds .
Environmental and Analytical Chemistry
Researchers have investigated the behavior of this compound in environmental matrices. Its presence in water, soil, or air can serve as an indicator of pollution or contamination. Analytical methods based on its detection contribute to environmental monitoring and risk assessment .
Safety and Hazards
Propriétés
IUPAC Name |
(2,6-dimethyl-3-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKCPDCFMRCQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440687 | |
| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82617-29-6 | |
| Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

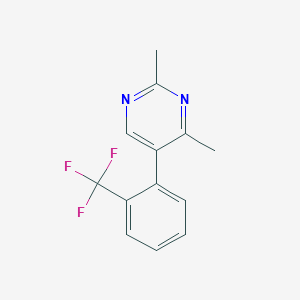
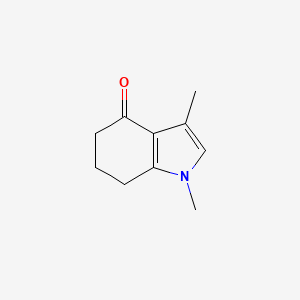
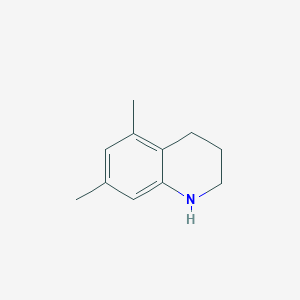
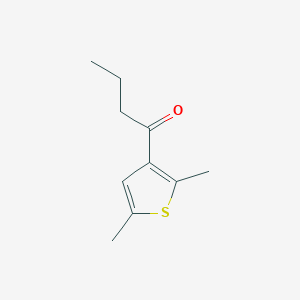
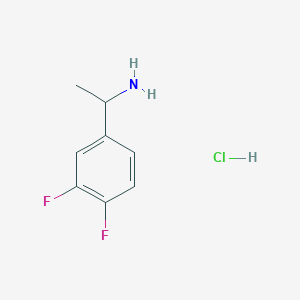
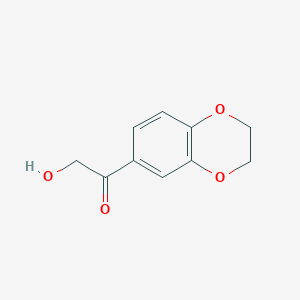
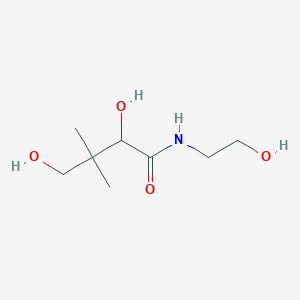
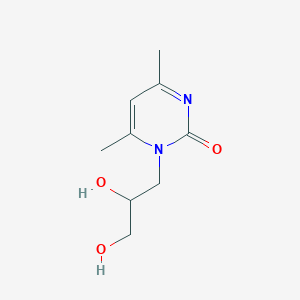
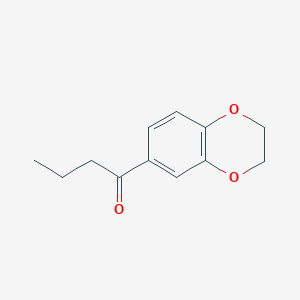

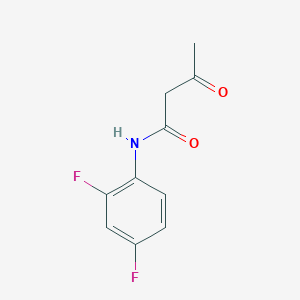
![2-[(2,6-difluorobenzoyl)amino]acetic Acid](/img/structure/B3025492.png)
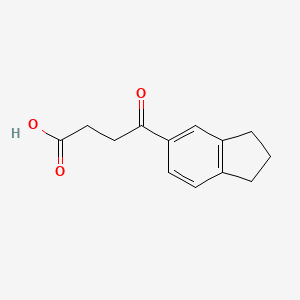
![6,7-Dihydro-5H-spiro[benzo[b]thiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B3025496.png)